N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. A study by Sunder and Maleraju (2013) synthesized eight derivatives and tested them for anti-inflammatory activity, finding that among these compounds, several showed significant or moderate anti-inflammatory effects (Sunder & Maleraju, 2013).
Antimalarial Activity
Another research application is in the domain of antimalarial activity. Werbel et al. (1986) explored a series of related compounds for their efficacy against Plasmodium berghei in mice, noting significant antimalarial potency and encouraging properties for clinical trials (Werbel et al., 1986).
Hydrogen Bond Studies
The study of hydrogen bonds in similar compounds has also been a significant area of research. Romero and Margarita (2008) synthesized six substituted acetamides, including N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, and investigated their intra- and intermolecular hydrogen-bonding through various spectroscopic techniques (Romero & Margarita, 2008).
Metabolism Studies
Research into the metabolism of related chemical compounds is also relevant. Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, revealing insights into the metabolic pathways and identifying various metabolites (Baldwin & Hutson, 1980).
Antimicrobial Agents
The synthesis and evaluation of compounds as antimicrobial agents is another research application. Parikh and Joshi (2014) synthesized a series of derivatives and assessed their antimicrobial properties, finding that some compounds exhibited high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Herbicidal Activity
The compound and its derivatives have also been studied for herbicidal activity. Wu et al. (2011) synthesized and evaluated the herbicidal activities of several N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, finding that most compounds had better herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
Radioligand for Peripheral Benzodiazepine Receptor
Zhang et al. (2005) studied a deuterium-substituted analogue of a related compound as a radioligand for peripheral benzodiazepine receptor, demonstrating its potential in reducing the in vivo metabolic rate (Zhang et al., 2005).
Synthesis of New AB-type Monomers
Research into the synthesis of new monomers for polybenzimidazoles includes the use of N-(4,5-dichloro-2-nitrophenyl)acetamide derivatives. Begunov and Valyaeva (2015) explored this area, contributing to the development of new materials (Begunov & Valyaeva, 2015).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(18)2-5-13(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKUFDGVQOJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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